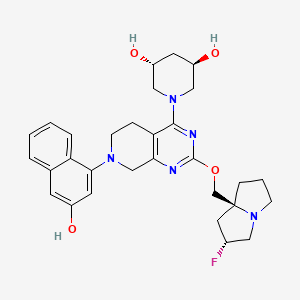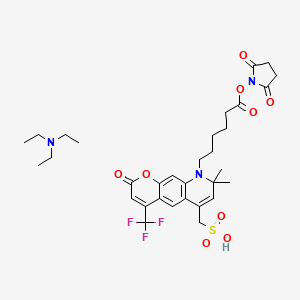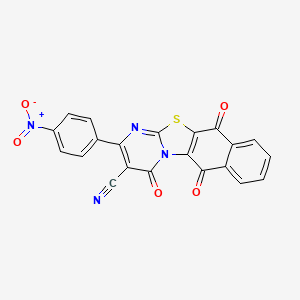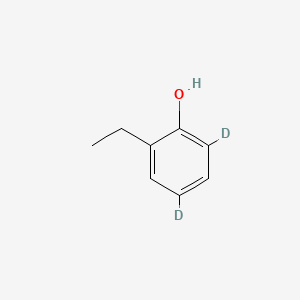
2-Ethylphenol-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
2-Ethylphenol-d2 can be synthesized through the deuteration of 2-Ethylphenol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where 2-Ethylphenol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon . This method ensures the incorporation of deuterium atoms into the compound, resulting in this compound.
Analyse Des Réactions Chimiques
2-Ethylphenol-d2 undergoes various chemical reactions similar to its non-deuterated counterpart. Some of the common reactions include:
Applications De Recherche Scientifique
2-Ethylphenol-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: In biological studies, this compound is used to investigate metabolic pathways and enzyme activities.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mécanisme D'action
The mechanism of action of 2-Ethylphenol-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. This is due to the kinetic isotope effect, where the presence of deuterium alters the bond strength and reaction rates compared to hydrogen . The compound can interact with enzymes and receptors, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
2-Ethylphenol-d2 can be compared with other deuterated phenols and ethylphenols. Some similar compounds include:
2-Ethylphenol: The non-deuterated form of this compound, which has similar chemical properties but lacks the deuterium labeling.
2-Isopropyl-5-methylpyrazine-d2: Another deuterated compound used in research, which has different structural and chemical properties compared to this compound.
2-Ethylphenol-d10: A fully deuterated form of 2-Ethylphenol, where all hydrogen atoms are replaced with deuterium.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. The presence of deuterium atoms provides distinct advantages in analytical and experimental applications, making it a preferred choice in various research fields .
Propriétés
Formule moléculaire |
C8H10O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2,4-dideuterio-6-ethylphenol |
InChI |
InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i3D,6D |
Clé InChI |
IXQGCWUGDFDQMF-OMYOYQAJSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1)CC)O)[2H] |
SMILES canonique |
CCC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]carbamoyl]-N-[3,5-bis(trifluoromethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12378306.png)
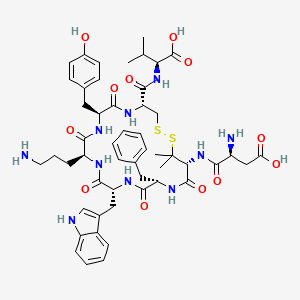


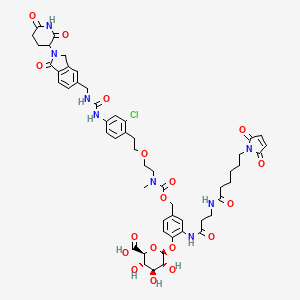
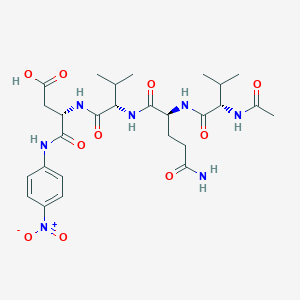

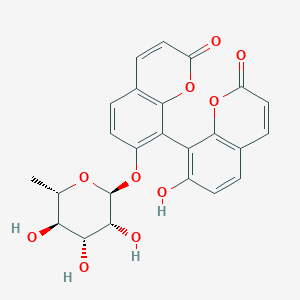
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)
